molecular formula C10H17N3O4S B1666920 硫酸贝塔尼定 CAS No. 114-85-2

硫酸贝塔尼定

货号 B1666920
CAS 编号: 114-85-2
分子量: 275.33 g/mol
InChI 键: WDLCALUKNKNIDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Betanidine sulfate, also known as Bethanidine sulfate, is a guanidinium antihypertensive agent . It acts by blocking adrenergic transmission . The precise mode of action is not clear . It has a molecular formula of C20H32N6O4S .


Molecular Structure Analysis

The molecular structure of Betanidine sulfate can be represented by the InChI string: InChI=1S/2C10H15N3.H2O4S/c2*1-11-10 (12-2)13-8-9-6-4-3-5-7-9;1-5 (2,3)4/h2*3-7H,8H2,1-2H3, (H2,11,12,13); (H2,1,2,3,4) . The canonical SMILES representation is: CNC (=NC)NCC1=CC=CC=C1.CNC (=NC)NCC1=CC=CC=C1.OS (=O) (=O)O .


Physical And Chemical Properties Analysis

Betanidine sulfate has a molecular weight of 452.6 g/mol . The compound’s physical and chemical properties include a density of 1.0±0.1 g/cm3, a boiling point of 264.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.3±3.0 kJ/mol and a flash point of 114.0±25.4 °C .

科学研究应用

1. 自发性和运动诱发的室性心律失常的变异性

硫酸贝塔尼定,以硫酸奎尼丁的形式,已对其对心律失常的影响进行了评估。在 Shapiro, Park 和 Koch (1982) 的一项研究中,一项随机双盲交叉试验评估了醋丁洛尔和缓释硫酸奎尼丁对频繁过早室性复合物的志愿者的影响。该研究发现,硫酸奎尼丁对这些复合物的抑制作用等同于醋丁洛尔,突出了其在管理某些心律失常中的潜在用途 (Shapiro, Park, & Koch, 1982)

2. 急性心肌梗死中预防心律失常

硫酸奎尼丁的另一个重要应用是预防急性心肌梗死后的心律失常。Bleifeld, Effert 和 Bloomfield (1971) 进行了一项前瞻性对照临床试验,证明用奎尼丁治疗可减少室性和室上性过早收缩。这强调了它在心肌梗死后管理心律失常中的作用 (Bleifeld, Effert, & Bloomfield, 1971)

3. 良性心房纤颤的治疗

硫酸奎尼丁在治疗心房纤颤方面也已有效。Sokolow (1939) 报告了一例硫酸奎尼丁恢复窦性心律并减少良性心房纤颤患者栓塞现象的病例。这突出了它在特定类型的心房纤颤中的治疗潜力 (Sokolow, 1939)

4. 原发性室颤中的抗心律失常作用

在室颤的背景下,Benditt, Benson, Dunnigan, Kriett, Pritzker 和 Bacaner (1984) 的一项研究探讨了硫酸贝塔尼定(托西拉特溴化物的化学类似物)对危及生命的室性心动过速患者的抗心律失常作用。他们发现硫酸贝塔尼定阻止了很大一部分患者的可诱发室性心动过速,表明其在高危心脏骤停情况下的潜在应用 (Benditt 等人,1984)

作用机制

Betanidine sulfate, a guanidine derivative, is a peripherally acting antiadrenergic agent which primarily acts as an alpha2a adrenergic agonist . It effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system .

属性

IUPAC Name

1-benzyl-2,3-dimethylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15N3.H2O4S/c2*1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h2*3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIJUXVIZLYQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCC1=CC=CC=C1.CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048748
Record name Bethanidine sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenathan

CAS RN

114-85-2
Record name Bethanidine sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETHANIDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4THI5N7O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Betanidine sulfate
Reactant of Route 2
Reactant of Route 2
Betanidine sulfate
Reactant of Route 3
Betanidine sulfate
Reactant of Route 4
Betanidine sulfate
Reactant of Route 5
Reactant of Route 5
Betanidine sulfate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Betanidine sulfate

Q & A

Q1: What is the primary mechanism of action of Bethanidine sulfate?

A1: Bethanidine sulfate acts as an adrenergic neuron blocking agent. [, ] It primarily functions by inhibiting the release of norepinephrine, a neurotransmitter, from peripheral sympathetic nerve endings. [] This leads to a decrease in sympathetic nervous system activity.

Q2: How does the mechanism of Bethanidine sulfate differ from that of guanethidine sulfate?

A2: While both Bethanidine sulfate and guanethidine sulfate are adrenergic neuron blocking agents, Bethanidine sulfate does not deplete tissue catecholamine stores, unlike guanethidine sulfate. []

Q3: What are the downstream effects of Bethanidine sulfate's action on the sympathetic nervous system?

A3: Bethanidine sulfate's inhibition of norepinephrine release leads to a decrease in sympathetic tone, resulting in:

  • Lowered blood pressure: Primarily orthostatic hypotension, meaning the drop in blood pressure is more pronounced upon standing. []
  • Increased heart rate: This effect might be attributed to reflex tachycardia caused by the drop in blood pressure. []
  • Enhanced atrioventricular nodal function: This could also be a reflex response to decreased sympathetic tone. []
  • Prolonged atrial refractoriness: This effect is more pronounced in neonates compared to adults. [, ]

Q4: Does Bethanidine sulfate affect the parasympathetic nervous system?

A4: In therapeutic doses, Bethanidine sulfate does not have a significant impact on the parasympathetic nervous system. [] Therefore, it generally doesn't cause side effects like diarrhea or parotid pain, which are associated with parasympathetic inhibition.

Q5: How does Bethanidine sulfate affect the heart's electrophysiology, particularly in the context of ischemia?

A5: Studies in canine models have shown that Bethanidine sulfate can exacerbate ischemia-induced conduction delays in the heart, potentially leading to ventricular arrhythmias. [] This is in contrast to bretylium tosylate, which did not demonstrate such effects in the same study.

Q6: What are the electrophysiological effects of Bethanidine sulfate on cardiac cells?

A6: In studies on canine cardiac Purkinje fibers and ventricular muscle cells, Bethanidine sulfate:

  • Decreased the maximal rate of depolarization (MRD). []
  • Decreased the overshoot of phase 0 of the action potential. []
  • Did not significantly affect the maximum diastolic potential (MDP) or action potential duration (APD). []
  • Increased the rate of normal and abnormal automaticity in Purkinje fibers. []

Q7: How does Bethanidine sulfate interact with ion channels in cardiac cells?

A7: Bethanidine sulfate has been shown to:

  • Increase inward fast Na+ currents (INa) and inward slow calcium currents (ICa) when applied extracellularly. []
  • Block INa when introduced intracellularly. []
  • Decrease outward K+ currents (IK) when applied extracellularly. []

Q8: How is Bethanidine sulfate absorbed and metabolized in the body?

A8: Unlike its analog guanethidine, Bethanidine sulfate is well-absorbed from the gastrointestinal tract. [] Its effective oral and parenteral doses are similar. [] Information about its specific metabolic pathways is limited in the provided research papers.

Q9: How long does it take for Bethanidine sulfate to exert its hypotensive effect and how long does the effect last?

A9: The hypotensive action of Bethanidine sulfate typically begins within 1-2 hours of administration, peaks in 4-5 hours, and lasts for approximately 12 hours. []

Q10: What are the potential drug interactions with Bethanidine sulfate?

A10: The research indicates the following drug interactions:

  • Tricyclic antidepressants (e.g., desipramine, protriptyline): These drugs can antagonize the antihypertensive effects of Bethanidine sulfate. []
  • Ornade (combination medication containing phenylpropanolamine): A case report suggests that Ornade can antagonize the hypotensive action of Bethanidine sulfate, potentially due to the sympathomimetic effects of phenylpropanolamine. []

Q11: Can Bethanidine sulfate be used safely with diuretics?

A12: While diuretics are often used concurrently with antihypertensives, they can potentiate the hypotensive effects of Bethanidine sulfate, similar to their interaction with other antihypertensive agents. [, ] Therefore, careful monitoring of blood pressure is crucial when combining these medications.

Q12: What are the common side effects of Bethanidine sulfate?

A13: The most common side effect of Bethanidine sulfate is orthostatic hypotension, which can manifest as dizziness or lightheadedness upon standing. [, , ] Other reported side effects include:

  • Nausea and vomiting []
  • Flushing []
  • Blood pressure elevation []
  • Impotence []
  • Failure of ejaculation []

Q13: Is there a risk of withdrawal syndrome upon discontinuation of Bethanidine sulfate?

A14: While less common than with some other antihypertensive classes, withdrawal syndromes have been reported after stopping Bethanidine sulfate. [] Symptoms are usually mild, such as nervousness, tachycardia, headache, and nausea, and typically occur 36-72 hours after cessation. []

Q14: Are there any specific contraindications for Bethanidine sulfate use?

A14: While not explicitly stated in the provided research, contraindications for Bethanidine sulfate likely include known hypersensitivity to the drug and conditions where a sudden drop in blood pressure could be dangerous, such as severe coronary artery disease.

Q15: Has Bethanidine sulfate shown potential for treating cardiac arrhythmias?

A16: While initially investigated for its potential antiarrhythmic properties, particularly in ventricular tachycardia and fibrillation, research yielded mixed results. [, , , , , , ] Some studies reported effectiveness in suppressing these arrhythmias [, , , , ], while others found it to be ineffective or even proarrhythmic, particularly in the setting of ischemia. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。